2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE
CAS No.: 3575-07-3
Cat. No.: VC21308135
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3575-07-3 |
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Molecular Formula | C16H14N4 |
Molecular Weight | 262.31 g/mol |
IUPAC Name | 2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Standard InChI Key | IXEHZMUOBBZTNR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Fundamental Properties
2,2'-Ethane-1,2-diylbis(1H-benzimidazole) is a symmetrical molecule with the molecular formula C₁₆H₁₄N₄ . The compound consists of two benzimidazole rings connected by an ethane bridge at the 2-position of each benzimidazole unit. This structural arrangement creates a flexible linker between the two heterocyclic moieties, allowing for various conformational possibilities while maintaining the planarity of the individual benzimidazole rings.
The molecule possesses crystallographic inversion symmetry, which means that one half of the molecule is related to the other half through an inversion center . This symmetry plays a crucial role in the crystal packing and intermolecular interactions observed in the solid state. The presence of NH groups in the benzimidazole rings provides hydrogen bond donor capabilities, while the nitrogen atoms serve as hydrogen bond acceptors, facilitating the formation of extended networks in the crystal structure.
Physical and Chemical Properties
The physical and chemical properties of 2,2'-ethane-1,2-diylbis(1H-benzimidazole) are influenced by its molecular structure, particularly the presence of the benzimidazole rings and the ethane linker. While specific physicochemical data for this exact compound is limited in the search results, we can infer certain properties based on its structure and related compounds:
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The molecule contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
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The compound likely exhibits moderate solubility in polar organic solvents due to the presence of hydrogen bond donors and acceptors.
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The two benzimidazole rings are expected to contribute to UV absorption properties characteristic of aromatic heterocycles.
By comparison, the related nitro-derivative 2,2'-(ethane-1,2-diyl)bis(5-nitro-1H-benzimidazole) has a molecular weight of 352.31 g/mol and a molecular formula of C₁₆H₁₂N₆O₄ . This derivative shows specific properties such as a logP value of 3.6044, indicating moderate lipophilicity, and contains 10 hydrogen bond acceptors and 2 hydrogen bond donors .
Crystallographic Analysis and Structural Features
Crystal Structure Determination
The crystal structure of 2,2'-ethane-1,2-diylbis(1H-benzimidazole) reveals important details about its three-dimensional arrangement and intermolecular interactions. The structure was determined using X-ray crystallography techniques, with data collection performed using APEX2 software and structure refinement conducted with SHELXL97 . The molecule crystallizes with inversion symmetry, meaning that the complete molecule is generated from half a molecule through a crystallographic inversion center.
Crystal Packing and Intermolecular Interactions
In the crystal structure, molecules of 2,2'-ethane-1,2-diylbis(1H-benzimidazole) form extended networks through specific intermolecular interactions:
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N—H⋯N hydrogen bonds link the molecules together, generating two-dimensional sheets parallel to the (001) crystallographic plane . These hydrogen bonds involve the NH group of one benzimidazole ring and a nitrogen atom of an adjacent molecule.
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Weak aromatic π–π stacking interactions further stabilize the crystal structure, with centroid-to-centroid distances between benzene rings measured at 3.7383(13) and 3.7935(14) Å . These interactions occur between nearly parallel benzimidazole benzene rings of adjacent molecules.
The combination of hydrogen bonding and π-π stacking interactions results in a well-defined three-dimensional arrangement with potential applications in crystal engineering and the design of functional materials.
Atomic Coordinates and Displacement Parameters
The crystallographic data includes precise atomic positions within the unit cell, as shown in the following table adapted from the research:
Atom | x | y | z | U(iso)/U(eq) |
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N2 | 0.18376(15) | 0.39276(12) | 0.06131(8) | 0.0378(4) |
H2B | 0.1935 | 0.3084 | 0.0498 | 0.045* |
N1 | 0.23667(16) | 0.61293(12) | 0.06218(9) | 0.0402(4) |
C5 | 0.09915(18) | 0.58969(15) | 0.11024(10) | 0.0357(4) |
C8 | 0.28216(19) | 0.49246(14) | 0.03497(11) | 0.0375(4) |
C4 | 0.06495(18) | 0.45137(15) | 0.11012(10) | 0.0354(4) |
C7 | 0.42738(19) | 0.46475(17) | −0.01726(12) | 0.0452(4) |
These precise atomic coordinates are essential for understanding the molecular geometry and for reproducing the crystal structure in computational studies .
Related Compounds and Structural Derivatives
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